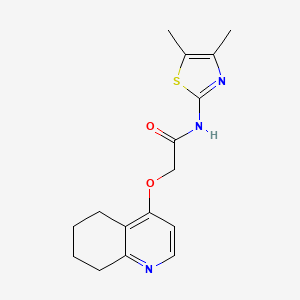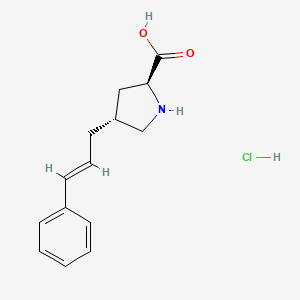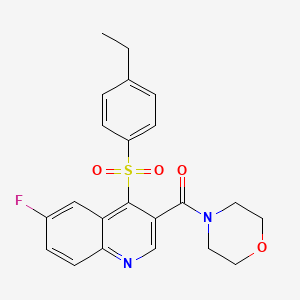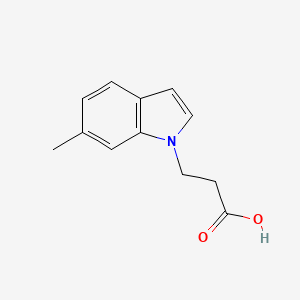
2-(4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridazinone derivative that has shown promising results in a range of studies related to biological and chemical sciences.
Applications De Recherche Scientifique
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including 1,3,4-oxadiazole, exhibit a wide range of pharmacological activities due to their peculiar structural features, which facilitate effective binding with various enzymes and receptors in biological systems. These interactions elicit an array of bioactivities, making oxadiazole-based compounds significant in medicinal chemistry. Research has demonstrated that oxadiazole derivatives possess antimicrobial, anticancer, anti-inflammatory, antitubercular, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. This diversity in biological activity underscores the potential of oxadiazole-containing molecules like "2-(4-methoxybenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one" for the development of new therapeutic agents aimed at a variety of diseases and conditions (Verma et al., 2019).
Synthesis and Pharmacology
The synthesis and pharmacological evaluation of oxadiazole derivatives, including 1,3,4-oxadiazole and 1,2,4-oxadiazole, have been areas of active research. These compounds have shown favorable physical, chemical, and pharmacokinetic properties that significantly increase their pharmacological activity. Recent studies have focused on compounds containing oxadiazole rings published in the last few years, highlighting their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This emphasizes the potential of compounds containing oxadiazole derivatives for scientific research and drug development (Wang et al., 2022).
Antimicrobial Activity
The search for new antimicrobial agents is a critical area of scientific research, especially in the context of rising antimicrobial resistance. 1,3,4-Oxadiazole derivatives have been identified as promising candidates due to their significant and selective in vitro antimicrobial activity. This includes a range of activities such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral. The activity of these new compounds often exceeds that of known antibiotics and antimicrobial agents, marking them as highly promising for the development of new drugs (Glomb & Świątek, 2021).
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14-3-7-16(8-4-14)20-22-21(28-24-20)18-11-12-19(26)25(23-18)13-15-5-9-17(27-2)10-6-15/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGZAJYALIGBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2572995.png)



![N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide](/img/structure/B2573003.png)

![2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2573005.png)
![2-[6-(Trifluoromethyl)morpholin-2-yl]acetic acid;hydrochloride](/img/structure/B2573006.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2573007.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2573008.png)
![3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2573009.png)

